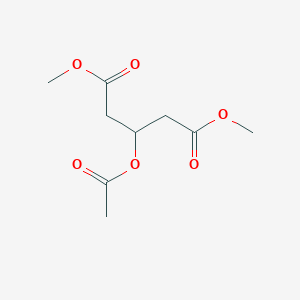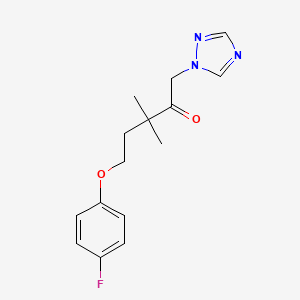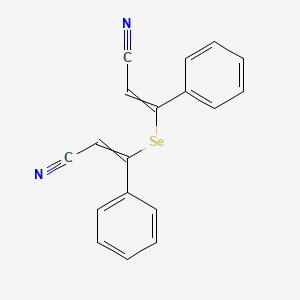
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile is an organic compound that features a unique combination of cyano, phenyl, and selanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile typically involves the reaction of 2-cyano-1-phenylethenyl halides with phenylselanyl compounds under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable compounds with desirable properties.
Mécanisme D'action
The mechanism of action of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The cyano and selanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-ynenitrile: Lacks the selanyl group but has similar cyano and phenyl groups.
2-Cyano-1-phenylethenyl halides: Precursors in the synthesis of 3-(2-Cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile.
Selenophenes: Compounds containing a selenium atom in a five-membered aromatic ring, similar in terms of selenium chemistry.
Uniqueness
This compound is unique due to the presence of both cyano and selanyl groups in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90714-78-6 |
|---|---|
Formule moléculaire |
C18H12N2Se |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
3-(2-cyano-1-phenylethenyl)selanyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C18H12N2Se/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-12H |
Clé InChI |
IQFDGOFSSCAGFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC#N)[Se]C(=CC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
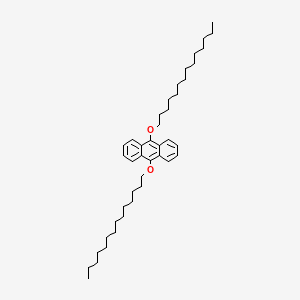
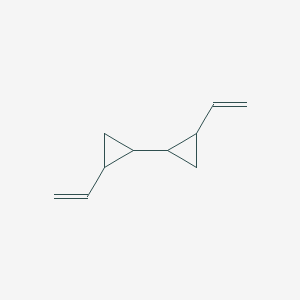
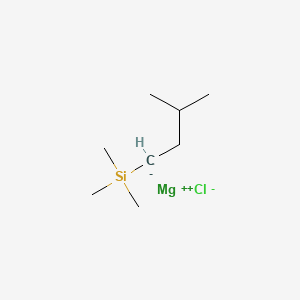
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
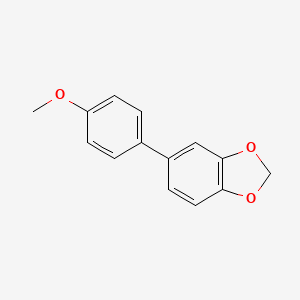
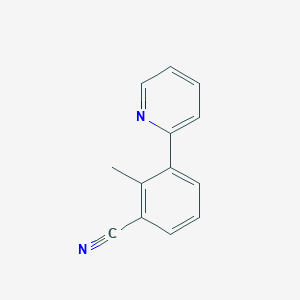
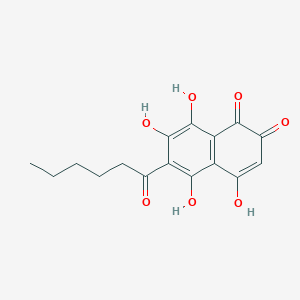
![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
